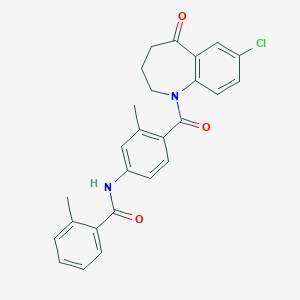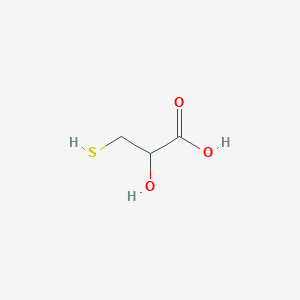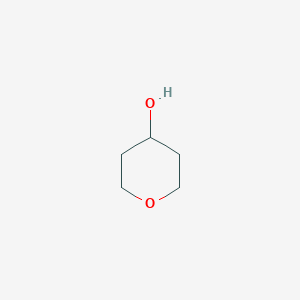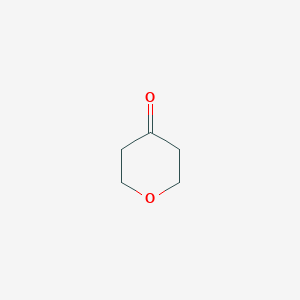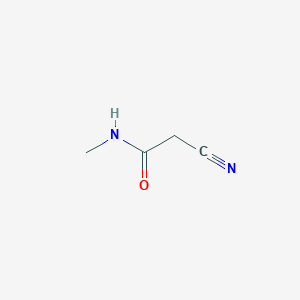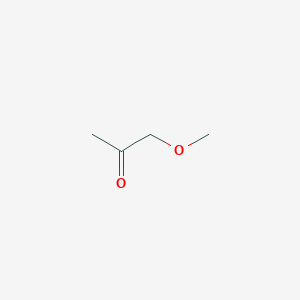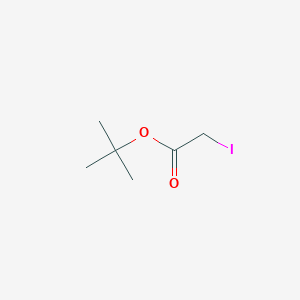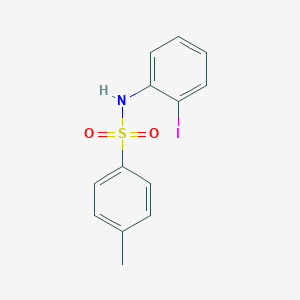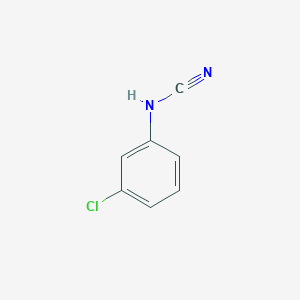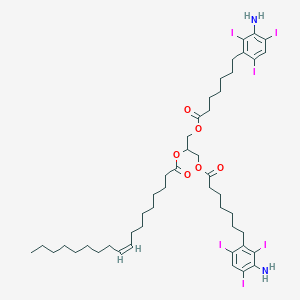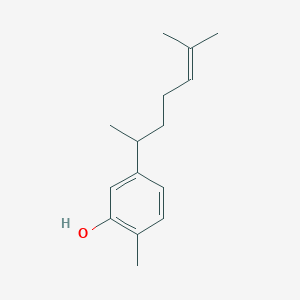
Xanthorrhizol
Descripción general
Descripción
El Xanthorrhizol es un compuesto sesquiterpenoide de tipo bisabolano que se extrae de los rizomas de Curcuma xanthorrhiza Roxb. Este compuesto natural ha sido reconocido por sus diversas actividades farmacológicas, que incluyen efectos anticancerígenos, antimicrobianos, antiinflamatorios, antioxidantes, antihiperglucémicos, antihipertensivos, antiplaquetarios, nefoprotectores, hepatoprotectores, estrogénicos y antiestrogénicos .
Aplicaciones Científicas De Investigación
Química: El Xanthorrhizol sirve como compuesto principal para la síntesis de nuevas moléculas farmacológicamente activas.
Biología: Exhibe propiedades antimicrobianas y antiinflamatorias significativas, lo que lo hace útil en la investigación biológica.
Medicina: El this compound ha mostrado potencial en la terapia contra el cáncer al inhibir el crecimiento de células cancerosas e inducir la apoptosis.
Mecanismo De Acción
El Xanthorrhizol ejerce sus efectos a través de varios objetivos moleculares y vías. Inhibe la actividad de la ciclooxigenasa-2 (COX-2) y la sintetasa inducible de óxido nítrico (iNOS), reduciendo la producción de citocinas proinflamatorias como la interleucina-6 (IL-6) y el factor de necrosis tumoral-α (TNF-α). Además, el this compound modula la vía de señalización de la proteína quinasa activada por mitógeno (MAPK), particularmente atenuando la fosforilación de las quinasas N-terminales de c-Jun (JNK), lo que inhibe la transcripción de COX-2 e iNOS .
Análisis Bioquímico
Biochemical Properties
Xanthorrhizol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit COX-2, iNOS, proinflammatory cytokine inter-leukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in activated microglial cells . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, it completely inhibited the formation of S. mutans biofilms at adherent growth phase, while it removed 76% of biofilm at plateau accumulated phase after 60 min exposure . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It targets different kinases, inflammatory cytokines, apoptosis proteins, and transcription factors, leading to the suppression of angiogenesis, metastasis, and the activation of apoptosis and cell cycle arrest .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, to evaluate the effect of storage temperature and time on the stability of this compound in the NADES extract, the optimal NADES extracts were prepared and stored at 25 °C in the dark, 4 °C, and −20 °C, respectively, for 90 days .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to regulate multiple signaling pathways that block carcinogenesis and proliferation .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El Xanthorrhizol se puede aislar de Curcuma xanthorrhiza utilizando varios métodos de extracción. Un método consiste en la extracción asistida por ultrasonidos utilizando disolventes eutécticos profundos naturales (NADES) basados en glucosa y ácidos orgánicos como ácido láctico, ácido málico y ácido cítrico. Las condiciones óptimas para esta extracción incluyen un contenido de agua del 30% en glucosa/ácido láctico (1:3), una relación sólido-líquido de 1/15 g/mL y un tiempo de extracción de 20 minutos .
Métodos de Producción Industrial
La producción industrial de this compound normalmente implica la extracción con disolventes utilizando etanol, seguida de una partición entre n-hexano y agua. La capa orgánica se trata entonces con reacciones ácido-base y acetilación, seguidas de una fraccionación mediante cromatografía flash. La fracción de acetil this compound se hidroliza y purifica para obtener this compound con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Xanthorrhizol experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar el compuesto y mejorar sus propiedades farmacológicas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que implican this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones de sustitución a menudo implican agentes halogenantes y nucleófilos en condiciones controladas.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del this compound puede conducir a la formación de epóxidos, mientras que la reducción puede producir derivados alcohólicos.
Comparación Con Compuestos Similares
El Xanthorrhizol es único entre los sesquiterpenoides debido a su amplio espectro de actividades biológicas. Compuestos similares incluyen:
Curcumina: Otro compuesto derivado de especies, conocido por sus propiedades antiinflamatorias y antioxidantes.
Bisabolol: Un alcohol sesquiterpénico con efectos antiinflamatorios y antimicrobianos.
Farnesol: Un alcohol sesquiterpénico con propiedades antimicrobianas y anticancerígenas.
En comparación con estos compuestos, el this compound exhibe una gama más diversa de actividades farmacológicas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .
Propiedades
IUPAC Name |
2-methyl-5-(6-methylhept-5-en-2-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h6,8-10,12,16H,5,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWGCEDRLNNZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CCC=C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
326.00 to 327.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Xanthorrhizol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30199-26-9 | |
| Record name | Xanthorrhizol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does xanthorrhizol exert its antiproliferative effects on cancer cells?
A1: this compound has been shown to induce apoptosis, a programmed cell death mechanism, in various cancer cell lines. Research suggests that this compound achieves this by:
- Modulating apoptotic proteins: this compound can upregulate pro-apoptotic proteins like Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2. [, , , ] This disruption of the balance between pro- and anti-apoptotic factors pushes cells toward apoptosis.
- Activating caspases: Studies have demonstrated this compound's ability to activate caspases, particularly caspase-3 and caspase-9, which are crucial executioner enzymes in the apoptotic cascade. [, , ]
- Disrupting mitochondrial transmembrane potential: this compound treatment has been linked to changes in mitochondrial transmembrane potential, leading to the release of cytochrome c from mitochondria into the cytosol. [] This release is a key event that triggers the activation of downstream apoptotic pathways.
Q2: Does this compound affect any specific signaling pathways involved in cancer cell growth and survival?
A2: Yes, this compound has demonstrated inhibitory effects on several signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis (formation of new blood vessels):
- PI3K/Akt/eNOS pathway: This pathway plays a critical role in cell growth, survival, and angiogenesis. This compound has been shown to inhibit the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), key components of this pathway, thereby suppressing angiogenesis. []
- MAPK pathway: this compound can influence the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis. Specifically, this compound has been shown to activate p38 MAPK and c-Jun N-terminal kinase (JNK) in a reactive oxygen species (ROS)-dependent manner, contributing to its antiproliferative effects. [, ]
- NF-κB pathway: This pathway is involved in inflammation and cell survival. This compound can suppress the activation of nuclear factor-κB (NF-κB), leading to the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). [] This inhibition of NF-κB activation contributes to this compound’s anti-inflammatory and anti-tumor promoting effects.
Q3: How does this compound contribute to the prevention of UV-induced skin aging?
A3: this compound exhibits potential anti-aging effects by:
- Suppression of MMP-1: Ultraviolet (UV) radiation can induce the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen in the skin, leading to wrinkles and other signs of photoaging. This compound effectively reduces MMP-1 expression in UV-irradiated human skin fibroblasts. []
- Increase in type I procollagen: this compound not only inhibits collagen degradation but also promotes collagen synthesis by increasing the expression of type I procollagen, a precursor to collagen, in UV-irradiated fibroblasts. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H24O, and its molecular weight is 218.34 g/mol. []
Q5: Is there any spectroscopic data available to confirm the structure of this compound?
A5: Yes, several studies have characterized this compound using spectroscopic techniques:
- NMR Spectroscopy: Both 1H-NMR and 13C-NMR spectroscopy have been used to confirm the structure of this compound. [, ]
- FTIR Spectroscopy: FTIR analysis has also been employed to identify functional groups and confirm the structure of this compound. [, ]
- Mass Spectrometry (MS): MS analysis can provide information about the molecular weight and fragmentation pattern of this compound, further supporting its structural identification. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


